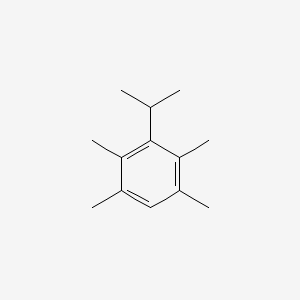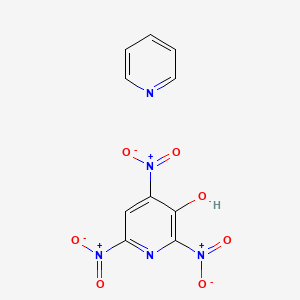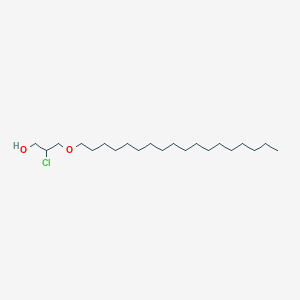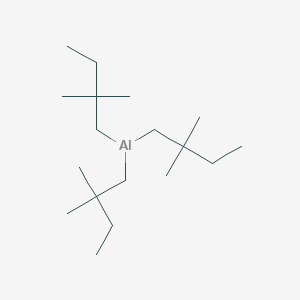
Tris(2,2-dimethylbutyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2-dimethylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C8H17)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,2-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{AlCl}_3 + 3 \text{LiC}8\text{H}{17} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,2-dimethylbutyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2,2-dimethylbutyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in the study of reaction mechanisms involving organometallic intermediates.
Medicine: There are limited direct applications in medicine, but its role as a catalyst in the synthesis of pharmaceuticals is of interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It serves as a catalyst in polymerization reactions and as a precursor for aluminum-containing materials.
Wirkmechanismus
The mechanism of action of Tris(2,2-dimethylbutyl)alumane primarily involves its ability to donate alkyl groups to other molecules. This property makes it a valuable reagent in organic synthesis and catalysis. The aluminum center can coordinate with various substrates, facilitating reactions through the formation of transient organometallic intermediates.
Vergleich Mit ähnlichen Verbindungen
- Tris(2-methylbutyl)alumane
- Tris(2-ethylhexyl)alumane
- Tris(2,4,6-trimethylphenyl)alumane
Comparison: Tris(2,2-dimethylbutyl)alumane is unique due to the steric hindrance provided by the 2,2-dimethylbutyl groups. This steric bulk can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may exhibit different catalytic properties and stability profiles, making it suitable for specific applications where other compounds might not perform as well.
Eigenschaften
CAS-Nummer |
143418-60-4 |
|---|---|
Molekularformel |
C18H39Al |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
tris(2,2-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5-6(2,3)4;/h3*2,5H2,1,3-4H3; |
InChI-Schlüssel |
AAEIJTWJWWGXQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C[Al](CC(C)(C)CC)CC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


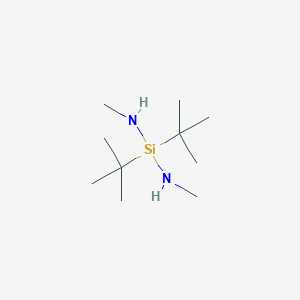
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
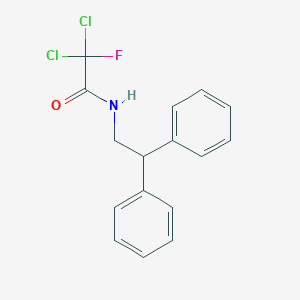
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
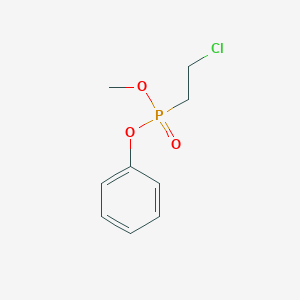
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
